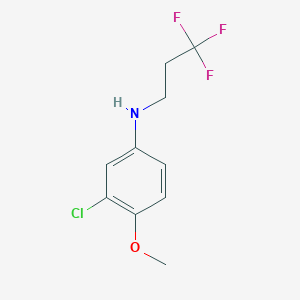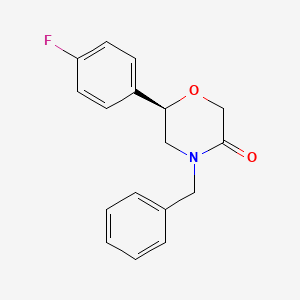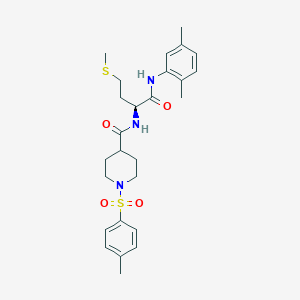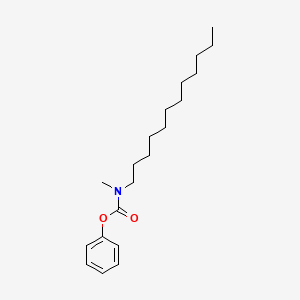![molecular formula C22H29ClN4O2 B12617812 N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-09-6](/img/structure/B12617812.png)
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a lysinamide moiety, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 3-chlorobenzyl chloride under basic conditions to form N-(3-chlorophenylmethyl)glycine.
Coupling with L-Lysinamide: The N-(3-chlorophenylmethyl)glycine is then coupled with N-(4-methylphenyl)-L-lysinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide
- N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-chlorobenzyl)-N-cyclohexylalaninamide
Uniqueness
N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918436-09-6 |
|---|---|
Formule moléculaire |
C22H29ClN4O2 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[(3-chlorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H29ClN4O2/c1-16-8-10-19(11-9-16)26-22(29)20(7-2-3-12-24)27-21(28)15-25-14-17-5-4-6-18(23)13-17/h4-6,8-11,13,20,25H,2-3,7,12,14-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1 |
Clé InChI |
WZFOGWAKSWPSFH-FQEVSTJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC(=CC=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
propanedioic acid](/img/structure/B12617738.png)

![2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B12617755.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)


![2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-](/img/structure/B12617781.png)
![1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12617793.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)
![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
